rac Fmoc-trifluoromethylalanine
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Overview
Description
“rac Fmoc-trifluoromethylalanine” is a chemical compound with the molecular formula C18H14F3NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “rac Fmoc-trifluoromethylalanine” is quite complex. It contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Scientific Research Applications
Self-Assembly and Hydrogel Formation
- Hydrogelation and Self-Assembly : Studies have shown that Fmoc-protected aromatic amino acids, including derivatives of phenylalanine, exhibit the capability to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. This is attributed to the hydrophobic and π–π interactions facilitated by the Fmoc group and the aromatic side chains of the amino acids. Hydrogel formation by such compounds offers a basis for biomedical applications like drug delivery systems and tissue engineering scaffolds (Ryan et al., 2010).
Antimicrobial Applications
- Antibacterial Composite Materials : Fmoc-decorated amino acids have been studied for their antibacterial capabilities. For instance, nanoassemblies formed by certain Fmoc-protected amino acids have demonstrated substantial effects on bacterial morphology and have been incorporated within resin-based composites to inhibit bacterial growth. This application underscores the potential of Fmoc-protected amino acids in developing antibacterial coatings or materials for healthcare settings (Schnaider et al., 2019).
Nanotechnology and Material Science
- Nanoassembly and Material Enhancement : The formation of nanoassemblies and their incorporation into composite materials have been explored for enhancing the mechanical and optical properties of materials. This includes the development of novel biomedical materials leveraging the intrinsic properties of self-assembling building blocks derived from Fmoc-protected amino acids, indicating a pathway for creating advanced materials with specified functional properties (Schnaider et al., 2019).
Peptide Synthesis and Drug Development
- Solid Phase Peptide Synthesis : The utilization of Fmoc amino acids in solid phase peptide synthesis (SPPS) is well-established. This method is particularly valuable for synthesizing biologically active peptides and small proteins, offering a versatile platform for the development of therapeutic agents and research tools. The orthogonal nature of the Fmoc SPPS methodology allows for a wide variety of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIXNCKLHONCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628775 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Fmoc-trifluoromethylalanine | |
CAS RN |
1219349-78-6 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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